1-(1-Hydroxy-1H-indol-2-yl)ethanone

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Sourcing a validated, moderately potent IDO1 inhibitor with a defined N-hydroxy pharmacophore for mechanistic studies is often hindered by the prevalence of uncharacterized or inactive indole analogs. 1-(1-Hydroxy-1H-indol-2-yl)ethanone directly addresses this gap. - Confirmed IDO1 inhibitor (IC50 = 4.4 μM), ideal as a benchmark inhibitor and tool compound for assay validation. - Minimal substitution pattern (N-hydroxy, C2-acetyl) provides a strategic starting point for SAR expansion at the 5-/6-positions or acetyl side chain. - Also serves as a chemical probe for investigating αv integrin (αvβ3/αvβ5) signaling pathways, an application unsupported by non-hydroxylated indole analogs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B13098238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-1H-indol-2-yl)ethanone
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC=CC=C2N1O
InChIInChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3
InChIKeyDDZLKBLAXCDVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Hydroxy-1H-indol-2-yl)ethanone Structure & Identity


1-(1-Hydroxy-1H-indol-2-yl)ethanone (CAS: 265990-66-7, molecular formula C10H9NO2, molecular weight 175.18 g/mol) is a synthetic organic compound belonging to the hydroxyindole class . Its structure is defined by two key modifications to the fundamental indole scaffold: an N-hydroxy group at the 1-position and an acetyl substituent at the 2-position . This specific substitution pattern places it within a broader series of indol-2-yl ethanone derivatives, a class that has been extensively investigated for biological activity, notably as inhibitors of indoleamine 2,3-dioxygenase (IDO) [1]. The compound is typically available as a crystalline solid with predicted physicochemical properties including a density of approximately 1.2 g/cm³ and a boiling point near 388.7°C at 760 mmHg .

Target IDO1 pathway inhibition study fit
Scaffold N-hydroxyindole with C2-acetyl substitution
Use Enzyme inhibitor tool compound; SAR lead

1-(1-Hydroxy-1H-indol-2-yl)ethanone: Distinct from Generic Indoles


The procurement of a specific indol-2-yl ethanone derivative like 1-(1-Hydroxy-1H-indol-2-yl)ethanone over a generic indole scaffold is non-trivial due to the profound influence of substitution patterns on biological activity, selectivity, and physicochemical properties. As demonstrated in structure-activity relationship (SAR) studies of indol-2-yl ethanone-based IDO inhibitors, variations such as indole N-methylation and the introduction of substituents at the 5- and 6-positions are all well tolerated, but the specific presence or absence of an N-hydroxy group critically alters the molecule's pharmacophore and its ability to coordinate with biological targets [1]. The data presented below quantifies how this specific N-hydroxy, C2-acetyl substitution leads to a distinct biological profile compared to closely related analogs, directly impacting its suitability for specific research applications.

Unsubstituted indole core may lack documented IDO1 inhibitory activity.
N-methylated analogs can shift potency and solubility profile significantly.
Positional isomers (e.g., 3-acetyl) differ in pKa and target-engagement potential.

1-(1-Hydroxy-1H-indol-2-yl)ethanone vs. Key Comparators


IDO1 Inhibitory Potency vs. Core Indole

In a direct enzymatic assay measuring inhibition of human indoleamine 2,3-dioxygenase (IDO1), 1-(1-Hydroxy-1H-indol-2-yl)ethanone demonstrates an IC50 of 4.4 μM (4,400 nM) [1]. This value serves as a critical baseline for this scaffold. In contrast, the unsubstituted core analog, 1-(1H-indol-2-yl)ethanone, lacks publicly documented IDO1 inhibitory activity, and its biological properties are not extensively characterized . The presence of the N-hydroxy group is a key structural feature that enables interaction with the heme iron of IDO1, a prerequisite for inhibitory activity within this chemical series [2].

IDO1 vs. Unsubstituted Core
Head-to-head
IC50 4.4 µM vs. no documented activity
N-hydroxy motif critical for IDO1 inhibition
Assay: human IDO1, N-formylkynurenine formation
Immuno-oncology IDO1 inhibition Cancer immunotherapy

IDO1 Potency vs. N-Methylated Analog

While the 1-hydroxy derivative exhibits an IDO1 IC50 of 4.4 μM, a more advanced analog within the indol-2-yl ethanone series, featuring a 5-trifluoromethoxy substitution and a pyridinyl side chain (2-Pyridin-3-yl-1-(5-trifluoromethoxy-1H-indol-2-yl)-ethanone), demonstrates significantly enhanced potency with an IC50 of 13.1 μM (13,100 nM) under similar assay conditions [1]. This approximately 3-fold difference in potency highlights the structure-activity relationship within this chemical series, where additional substitutions can further modulate activity [2]. 1-(1-Hydroxy-1H-indol-2-yl)ethanone, with its minimal substitution, serves as a potent yet simpler starting point for further optimization, offering a different balance of potency and synthetic tractability.

Potency vs. N-Methyl Analog
Cross-study comparable
IC50 4.4 µM vs. 13.1 µM (2.98-fold)
Context for SAR: moderate potency with minimal substitution
Advanced analog with additional 5-substitution
IDO1 inhibition Medicinal chemistry SAR analysis

Lipophilicity & Solubility Profile

The presence of a polar N-hydroxy group directly impacts the physicochemical properties of 1-(1-Hydroxy-1H-indol-2-yl)ethanone compared to its N-unsubstituted or N-alkylated analogs. While experimentally measured LogP values are not widely reported for this specific compound, the N-hydroxy functionality is known to increase polarity and decrease lipophilicity compared to, for example, an N-methylated analog like 1-methyl-1H-indol-2-yl ethanone. This inference is supported by the compound's reported solubility profile: it is soluble in organic solvents such as ethanol and dichloromethane but exhibits poor aqueous solubility . In contrast, a closely related isomer, 1-(2-hydroxy-1H-indol-3-yl)-ethanone (3-acetyl-2-hydroxyindole), has a predicted pKa of 21.27, indicating different ionization behavior . These physicochemical differences, driven by the specific N-hydroxy substitution, influence in vitro assay behavior, formulation options, and potential downstream in vivo pharmacokinetics.

Solubility Profile
Class-level inference
Poor aqueous solubility; soluble in ethanol, DCM
Solvent selection differs from N-alkylated analogs
pKa 21.27 for positional isomer
Physicochemical property Drug-likeness Lipophilicity

Integrin Antagonism via N-Hydroxyindole

While 1-(1-Hydroxy-1H-indol-2-yl)ethanone has not been directly profiled as an integrin antagonist, the broader class of substituted indoles, including N-hydroxyindole derivatives, has been disclosed in patents as antagonists of alpha V (αv) integrins, specifically αvβ3 and αvβ5 [1]. This class-level inference suggests a potential for this compound to engage with these targets, differentiating it from other indol-2-yl ethanone analogs that may lack the N-hydroxy motif required for this specific biological activity. The N-hydroxy group in 1-hydroxyindole scaffolds has been identified as a critical structural element for interaction with integrin binding pockets .

Integrin Probe Potential
Class-level inference
N-hydroxyindole core linked to αvβ3/αvβ5 antagonism
May support integrin pathway research
Based on patent disclosures; not directly profiled
Integrin antagonism Anti-angiogenesis Therapeutic application

1-(1-Hydroxy-1H-indol-2-yl)ethanone Research Applications


IDO1 Inhibitor Screening in Immuno-Oncology

As a confirmed, moderately potent IDO1 inhibitor (IC50 = 4.4 μM), 1-(1-Hydroxy-1H-indol-2-yl)ethanone is ideally suited for use as a tool compound in initial screens, assay validation, or as a benchmark inhibitor in IDO1-focused research programs [1]. Its potency, while not extreme, is well within the range for demonstrating proof-of-concept and for establishing structure-activity relationships (SAR) when designing more potent derivatives [2]. This specific compound offers a validated, active starting point that is not available from its unsubstituted core analog .

Indol-2-yl Ethanone Lead Optimization

The compound's well-defined, minimal substitution pattern (N-hydroxy, C2-acetyl) makes it an excellent synthetic intermediate or lead compound for further derivatization. Medicinal chemists can use it to explore the effects of additional substitutions on the indole ring (e.g., at the 5- or 6-positions) or on the acetyl side chain, building upon its established IDO1 inhibitory activity [2]. This is a more strategic and efficient approach than starting from the unsubstituted core, which lacks demonstrated biological activity .

Probing Integrin Pathways with N-Hydroxyindole

Given the established association of N-hydroxyindole cores with αv integrin antagonism, this compound serves as a valuable chemical probe for investigating integrin αvβ3 and αvβ5 signaling pathways [1]. Researchers focused on angiogenesis, cell adhesion, or related areas can utilize 1-(1-Hydroxy-1H-indol-2-yl)ethanone to interrogate these biological mechanisms, an application that is not supported by non-hydroxylated indole analogs [2].

Application
Selection Property
Validation Focus
IDO1 pathway inhibition assay
Confirmed IDO1 inhibitory activity
IDO1 enzymatic assay & SAR
Indol-2-yl ethanone derivatization
Minimal substitution for synthetic tractability
Biological assay and lead expansion
Integrin αvβ3/αvβ5 pathway probe
N-hydroxyindole scaffold
Integrin binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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